8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine class This compound is characterized by its unique structure, which includes a cyclohexylamino group, an isopropyl group, and two methyl groups attached to a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the alkylation of a purine derivative with cyclohexylamine and isopropyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and isopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amino group.
Isopropylamine: Contains an isopropyl group attached to an amino group.
Caffeine: A well-known purine derivative with stimulant properties.
Uniqueness
8-(cyclohexylamino)-1,3-dimethyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C16H25N5O2 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
8-(cyclohexylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-10(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,17,18) |
InChI Key |
RXFSRZLMDVLSIS-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C |
Canonical SMILES |
CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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